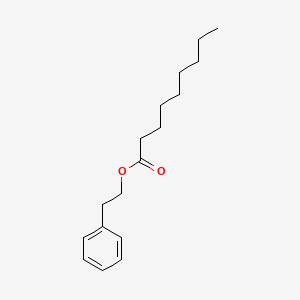

Phenethyl nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57943-67-6 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-phenylethyl nonanoate |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-17(18)19-15-14-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3 |

InChI Key |

AFBMLGHBGGLHOF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCC(=O)OCCC1=CC=CC=C1 |

Other CAS No. |

57943-67-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence of Phenethyl Nonanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate, also known as phenethyl pelargonate, is an ester that contributes to the complex aroma profiles of various natural products. It possesses a fruity, rose-like, and waxy odor, making it a molecule of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound in plants, detailing its biosynthesis, methods for its extraction and analysis, and a summary of related quantitative data. While direct quantitative data for this compound is scarce in publicly available scientific literature, this guide extrapolates its likely presence based on the occurrence of its biosynthetic precursors, 2-phenylethanol and nonanoic acid (pelargonic acid), in various plant species.

Natural Sources and Quantitative Data

This compound is formed through the esterification of 2-phenylethanol and nonanoic acid. The presence of these precursors in a plant's volatile profile is a strong indicator of the potential for this compound to be present, even if at low concentrations.

Table 1: Occurrence of this compound Precursors and Related Esters in Plants

| Plant Species | Precursor/Related Ester | Plant Part | Concentration/Relative Abundance | Citation(s) |

| Rosa damascena (Damask Rose) | 2-Phenylethanol | Flower | 4.04–4.16% of essential oil | [1] |

| 2-Phenylethanol | Flower | 43.2% of fresh flower volatiles | [2] | |

| 2-Phenylethanol | Flower | 1.0-1.3% of essential oil | [3] | |

| Vitis vinifera (Grape) | 2-Phenylethanol | Skin | Significantly different concentrations between cultivars | [4] |

| Malus domestica (Apple) | Phenylethyl alcohol | Fruit | Present in Red Delicious cultivar | [5] |

| Pelargonium graveolens (Rose Geranium) | Phenethyl tiglate | Whole plant | 0.7% of essential oil | [6] |

Note: Direct quantitative data for this compound was not found in the surveyed literature. The table presents data for its direct precursor, 2-phenylethanol, and a related phenethyl ester to indicate potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process originating from the shikimate pathway. The key precursors are L-phenylalanine, which is converted to 2-phenylethanol, and fatty acids, which are the source of nonanoyl-CoA. The final step is the esterification of these two molecules, catalyzed by an alcohol acyltransferase (AAT).

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The analysis of this compound in plant matrices typically involves extraction of the volatile fraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds like this compound from plant materials are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

This method is suitable for extracting essential oils from a large amount of plant material.[1][7][8]

Protocol:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., flowers, leaves) is placed into a still.[7]

-

Steam Generation: Steam is passed through the plant material, causing the volatile compounds to vaporize.[1] The temperature is typically maintained between 60°C and 100°C.[9]

-

Condensation: The steam and volatile compound mixture is cooled in a condenser.[7]

-

Separation: The condensed liquid flows into a separator where the essential oil (containing this compound) separates from the hydrosol based on density.[8]

HS-SPME is a solvent-free method ideal for analyzing the volatile profile of a small sample.[10][11]

Protocol:

-

Sample Preparation: A known amount of the plant material (e.g., fruit puree, chopped leaves) is placed in a headspace vial. An internal standard may be added for quantification.

-

Equilibration: The vial is sealed and heated to a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds.[12][13]

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound and using an internal standard to correct for variations in extraction and injection.

Experimental Workflow Diagram

Caption: General workflow for the analysis of this compound from plant sources.

Conclusion

This compound is a naturally occurring ester with desirable aromatic properties. While its direct quantification in plants is not widely reported, its presence can be inferred in species rich in its precursors, 2-phenylethanol and nonanoic acid, such as roses, grapes, and apples. The biosynthetic pathway proceeds via the shikimate and fatty acid pathways, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The extraction and analysis of this compound can be effectively achieved using steam distillation or HS-SPME coupled with GC-MS. Further research focusing on targeted quantitative analysis is necessary to fully elucidate the distribution and concentration of this compound across the plant kingdom, which could unlock new opportunities for its use in various industries.

References

- 1. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of the substrate specificity of acyl-CoA wax alcohol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. galbanum.co [galbanum.co]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 10. scispace.com [scispace.com]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. researchgate.net [researchgate.net]

- 13. GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest - PMC [pmc.ncbi.nlm.nih.gov]

Phenethyl Nonanoate: A Key Volatile in Floral Scent and Pollinator Attraction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenethyl nonanoate, a fatty acid ester, is a volatile organic compound (VOC) that contributes to the complex scent profile of various flowers. This technical guide delves into the chemical properties, biosynthesis, and analytical methodologies for this compound in the context of floral scents. It explores its role in plant-pollinator interactions and provides detailed experimental protocols for its study. The information is intended for researchers in chemical ecology, plant biology, and drug development professionals interested in the therapeutic potential of natural aromatic compounds.

Introduction

Floral scents are complex mixtures of volatile organic compounds that play a crucial role in attracting pollinators, repelling herbivores, and protecting against pathogens. Among these, esters are a significant class of compounds that often impart fruity and floral notes. This compound, the ester of phenethyl alcohol and nonanoic acid, is one such compound that, while often present in smaller quantities, can have a significant impact on the overall fragrance profile. Understanding the biosynthesis and ecological role of this compound can provide insights into plant-pollinator co-evolution and may open avenues for the development of novel, natural product-based pharmaceuticals and fragrances.

Chemical and Physical Properties

This compound (C17H26O2) is a colorless liquid with a characteristic waxy, fruity, and rosy odor. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 262.39 g/mol |

| Boiling Point | 327.8 °C at 760 mmHg |

| Flash Point | 144.2 °C |

| LogP | 5.8 |

| Water Solubility | 0.0006 mg/L at 25 °C |

Occurrence and Quantitative Data in Floral Scents

While this compound itself is not as commonly reported as its acetate counterpart, phenethyl esters are significant components of many floral scents, particularly in roses (Rosa sp.). The concentration of these volatiles can vary significantly depending on the species, cultivar, time of day, and environmental conditions. The following table summarizes the quantitative data for phenethyl alcohol (a direct precursor) and a related ester, phenethyl acetate, in the headspace of Rosa cultivars. This data provides a context for the expected abundance of phenethyl esters in floral scents.

| Compound | Plant Species/Cultivar | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| 2-Phenylethanol | Rosa 'Yunxiang' | 190 | GC-MS | [1] |

| Phenethyl acetate | Rosa 'Yunshi No. 1' | 43 | GC-MS | [1] |

| Phenethyl acetate | Rosa 'Yunxiang' | 30 | GC-MS | [1] |

| 2-Phenylethanol | Rosa damascena | Major Component | GC-MS | [2] |

| Phenethyl acetate | Rosa hybrida 'Fragrant Cloud' | Major Volatile Ester | GC-MS | [3][4] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves two primary pathways: the shikimate pathway for the synthesis of the phenethyl alcohol moiety and the fatty acid synthesis pathway for the nonanoyl moiety.

Biosynthesis of Phenethyl Alcohol

Phenethyl alcohol is synthesized from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The conversion involves a series of enzymatic steps, including decarboxylation and reduction.

Biosynthesis of Nonanoyl-CoA

The nonanoyl moiety is derived from the fatty acid biosynthesis pathway. This pathway begins with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the growing acyl chain. The synthesis of a nine-carbon chain (nonanoyl) would proceed through this pathway.

Esterification

The final step in the biosynthesis of this compound is the esterification of phenethyl alcohol with nonanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the diverse BAHD family of acyltransferases.

Caption: Biosynthesis pathway of this compound.

Role in Plant-Pollinator Interactions

Floral scents are crucial for attracting pollinators, and specific compounds within the scent bouquet can elicit behavioral responses in insects. Esters, including phenethyl esters, are known to be attractive to a variety of pollinators, such as bees and moths. The perception of these volatile compounds by insects is a complex process involving olfactory receptor neurons (ORNs) located in their antennae.

When a pollinator encounters a floral plume, volatile molecules like this compound bind to specific olfactory receptors on the ORNs. This binding event triggers a signaling cascade that results in the generation of an electrical signal. This signal is then transmitted to the antennal lobe and subsequently to higher brain centers, where it is processed, leading to a behavioral response, such as orientation towards the flower. Studies using techniques like electroantennography (EAG) have shown that the antennae of moths, for instance, are responsive to a range of floral esters.[5]

Caption: Pollinator perception of this compound.

Experimental Protocols

The analysis of this compound in floral scents typically involves the collection of headspace volatiles followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Dynamic Headspace Collection of Floral Volatiles

This method allows for the collection of volatiles from living flowers over a specific period.

Materials:

-

Glass chamber to enclose the flower

-

Air pump

-

Activated charcoal and silica gel filters

-

Adsorbent trap (e.g., Tenax TA, Porapak Q)

-

Flowmeter

-

Connecting tubing (Teflon)

Protocol:

-

Gently enclose a single, intact flower within the glass chamber, ensuring a good seal around the stem.

-

Connect the air pump to the inlet of the chamber through an activated charcoal and silica gel filter to provide a clean, dry air supply.

-

Connect the outlet of the chamber to the adsorbent trap.

-

Connect the other end of the adsorbent trap to the flowmeter and the air pump.

-

Draw air through the chamber at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours).

-

After collection, remove the adsorbent trap and seal it for analysis.

-

A control sample should be collected from an empty chamber to identify any background contaminants.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique for the rapid extraction and pre-concentration of volatiles.

Materials:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Glass vial with a septum-lined cap

-

Heating block or water bath

-

GC-MS system

Protocol:

-

Excise a fresh flower or a specific floral part (e.g., petals) and place it in a glass vial.

-

Seal the vial with the septum-lined cap.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum and extending the fiber.

-

Allow the fiber to adsorb the volatiles for a specific time (e.g., 30-60 minutes).

-

Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5ms, HP-5ms)

-

Helium as carrier gas

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 280°C, and hold for 10 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow)

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Impact (EI) Energy: 70 eV

-

Mass Range: m/z 40-500

Quantification: Quantification of this compound can be achieved by creating a calibration curve using a certified standard of the compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the samples and standards to correct for variations in injection volume and instrument response.

Caption: Experimental workflow for floral scent analysis.

Conclusion

This compound is a noteworthy component of floral scents, contributing to their complexity and attractiveness to pollinators. Its biosynthesis is intricately linked to primary metabolic pathways in plants. The study of this and other floral esters provides valuable insights into chemical ecology and plant-insect interactions. The methodologies outlined in this guide offer a robust framework for the extraction, identification, and quantification of this compound, facilitating further research into its biological roles and potential applications.

References

- 1. hort [journals.ashs.org]

- 2. scispace.com [scispace.com]

- 3. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Phenethyl Nonanoate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Phenethyl Nonanoate, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities in the fields of chemistry and biotechnology.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-phenylethyl nonanoate |

| Synonyms | This compound, Phenylethyl n-nonanoate, Nonanoic acid, 2-phenylethyl ester |

| CAS Number | 57943-67-6[1] |

| Molecular Formula | C17H26O2[2] |

| Molecular Weight | 262.39 g/mol [2] |

| Chemical Structure | CCCCCCCCC(=O)OCCc1ccccc1[2] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for designing experimental setups and for understanding the compound's behavior in various systems.

| Property | Value | Source |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |

| Boiling Point | 352.00 to 353.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | 238.00 °F (114.44 °C) | The Good Scents Company |

| Vapor Pressure | 0.000037 mmHg @ 25.00 °C (estimated) | The Good Scents Company |

| Solubility | Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25 °C estimated) | The Good Scents Company |

| logP (o/w) | 5.865 (estimated) | The Good Scents Company |

| Standard non-polar Kovats Retention Index | 1921 | PubChem[1] |

| Semi-standard non-polar Kovats Retention Index | 1954.4, 1956.8 | PubChem[1] |

| Standard polar Kovats Retention Index | 2439 | PubChem[1] |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, methodologies for structurally similar compounds can be adapted. The following section details a representative enzymatic synthesis protocol for a related ester, phenethyl octanoate, which serves as a valuable reference.[3]

Enzymatic Synthesis of Phenethyl Esters (Adapted from Phenethyl Octanoate Synthesis)[3]

This protocol describes the lipase-catalyzed synthesis of phenethyl esters. Lipases are versatile enzymes for esterification reactions, offering high selectivity and mild reaction conditions.

Materials:

-

Phenylethanol

-

Nonanoic acid (or other fatty acid)

-

Immobilized lipase (e.g., Lipozyme® RM IM)

-

Organic solvent (e.g., hexane)

-

Molecular sieves (optional, for water removal)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: Dissolve phenylethanol and nonanoic acid in hexane in a suitable reaction vessel. Molar ratios should be optimized for the specific reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-60 °C). The reaction progress can be monitored by taking samples at regular intervals.

-

Monitoring: Analyze the samples using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants to the phenethyl ester.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and potentially reused.

-

Product Purification: The solvent is removed from the reaction mixture, typically by rotary evaporation. The crude product can be further purified by column chromatography or distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of a reference standard. The characteristic mass fragments for 2-phenylethyl nonanoate include m/z 104 and 105.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research on the biological activity and associated signaling pathways of this compound in the context of drug development.

While related compounds, such as 2-(2-phenylethyl)chromones, have been investigated for various biological activities including anti-inflammatory, antioxidant, and anticancer effects, it is crucial to note that these are structurally distinct from this compound.[4][5][6] Therefore, no direct inference of biological function can be made.

Further research is required to elucidate any potential biological roles and mechanisms of action for this compound.

Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

Caption: Enzymatic Synthesis Workflow for this compound.

Caption: GC-MS Analysis Workflow for this compound.

References

- 1. This compound | C17H26O2 | CID 93896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonanoic acid, 2-phenylethyl ester (CAS 57943-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural occurring 2-(2-phenylethyl) chromones, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Phenethyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for Phenethyl nonanoate (C17H26O2), a fragrance and flavor agent. This document details its mass spectral data, a representative experimental protocol for its analysis, and visual diagrams of the analytical workflow and fragmentation patterns to support researchers in compound identification and characterization.

Molecular and Mass Spectrometry Data

This compound has a molecular formula of C17H26O2 and a molecular weight of approximately 262.4 g/mol .[1] Under electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The primary fragments observed are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H26O2 | PubChem[1] |

| Molecular Weight | 262.3871 g/mol | NIST[2] |

| CAS Number | 57943-67-6 | NIST[2] |

| Major Fragments (m/z) | 104, 105, 41, 43, 57 | PubChem[1] |

| Base Peak (m/z) | 104 | PubChem[1] |

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 5.17 | [C3H5]+ |

| 43 | 5.94 | [C3H7]+ or [C2H3O]+ |

| 57 | 5.85 | [C4H9]+ |

| 104 | 99.99 | [C8H8]+ |

| 105 | 26.53 | [C8H9]+ |

Table 2: Prominent Fragment Ions of this compound and Their Relative Intensities.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the mass spectrometric analysis of this compound is not publicly available, a representative method based on the analysis of similar fragrance esters using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

1. Sample Preparation:

-

Prepare a 100 ppm stock solution of this compound in a high-purity solvent such as ethanol or hexane.

-

Perform serial dilutions to a final concentration of 1-10 ppm for GC-MS analysis.

-

If analyzing a complex mixture, a suitable extraction method like solid-phase microextraction (SPME) or liquid-liquid extraction may be employed.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern is compared against a reference library, such as the NIST Mass Spectral Library, for confirmation of the compound's identity.

Visualizations

To further elucidate the experimental and molecular processes, the following diagrams are provided.

Caption: A diagram illustrating the general workflow for the analysis of this compound using GC-MS.

Caption: A diagram showing the primary fragmentation pathways of this compound in mass spectrometry.

References

The Role of Phenethyl Nonanoate as a Semiochemical in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate, a fatty acid ester with the molecular formula C₁₇H₂₆O₂, has emerged as a compound of interest in the field of chemical ecology due to its role as a semiochemical in mediating insect behavior. Semiochemicals, or information-conveying chemicals, are critical for insect communication, influencing processes such as mating, oviposition, and foraging. This technical guide provides an in-depth analysis of the current understanding of this compound's function as an insect semiochemical, with a particular focus on its potential applications in pest management strategies. The information presented herein is intended to support researchers, scientists, and professionals in the development of novel and targeted insect control and monitoring tools.

Chemical Properties

This compound is the ester of phenethyl alcohol and nonanoic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| CAS Number | 57943-67-6 |

| Appearance | Colorless liquid |

| Boiling Point | 352-353 °C at 760 mmHg |

| Solubility | Soluble in alcohol; sparingly soluble in water |

Role as a Semiochemical in Bactrocera dorsalis (Oriental Fruit Fly)

Current research strongly suggests that this compound and related esters play a significant role in the chemical ecology of the Oriental Fruit Fly, Bactrocera dorsalis, a major agricultural pest. While direct and extensive quantitative data for this compound is still emerging, studies on related compounds and fruit volatile blends provide compelling evidence for its activity.

Electrophysiological and Behavioral Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity. While specific EAG data for this compound in B. dorsalis is not yet widely published, research on the closely related compound, ethyl nonanoate, has shown positive EAG responses. This indicates that the nonanoate moiety is likely a key structural feature for detection by the olfactory receptor neurons of this species.

Behavioral assays, such as Y-tube olfactometer and wind tunnel experiments, are critical for determining the behavioral valence of a semiochemical (i.e., whether it is an attractant, repellent, or has other effects). It is hypothesized that this compound, as a component of fruit volatile blends, acts as a kairomone, a chemical cue that benefits the receiver (the insect) by indicating a food source or oviposition site.

A study on the volatile components of plum fruits, a host for B. dorsalis, identified numerous esters that elicited both EAG and positive behavioral responses from the flies. This supports the role of esters, including potentially this compound, as important attractants.

Experimental Protocols

Electroantennogram (EAG) Assay for Bactrocera dorsalis

This protocol outlines the general methodology for conducting an EAG assay to measure the olfactory response of B. dorsalis to this compound.

1. Insect Preparation:

- Use 7-10 day old, sexually mature B. dorsalis adults.

- Immobilize the insect by chilling on ice.

- Excise the head and mount it onto a holder with conductive gel.

- Position the recording electrode, a glass capillary filled with saline solution (e.g., 0.9% NaCl), over the distal end of one antenna.

- Insert the reference electrode into the base of the head.

2. Odor Delivery:

- Prepare serial dilutions of this compound in a high-purity solvent such as hexane or paraffin oil.

- Apply a known volume (e.g., 10 µL) of the test solution onto a filter paper strip.

- Insert the filter paper into a Pasteur pipette, which serves as the odor cartridge.

- Deliver a purified and humidified air stream continuously over the antenna.

- Introduce a puff of air (e.g., 0.5 seconds) through the odor cartridge to deliver the stimulus.

3. Data Recording and Analysis:

Record the antennal depolarization using an EAG system (amplifier and data acquisition software).

Measure the peak amplitude of the negative voltage deflection for each stimulus.

Normalize the responses by subtracting the response to a solvent control.

Test a range of concentrations to generate a dose-response curve.

EAG Experimental Workflow Behavioral Bioassay (Y-Tube Olfactometer) for Bactrocera dorsalis

This protocol describes a choice test to evaluate the attractant or repellent properties of this compound.

1. Apparatus:

- A glass Y-tube olfactometer with a central arm and two side arms.

- A controlled air flow system providing purified and humidified air to each arm.

2. Stimulus and Control:

- In one arm, introduce the odor source: a filter paper treated with a solution of this compound in a solvent.

- In the other arm, introduce the control: a filter paper treated with the solvent alone.

3. Experimental Procedure:

- Introduce a single, naive B. dorsalis adult into the central arm of the olfactometer.

- Allow the insect to acclimatize and then make a choice by moving into one of the side arms.

- Record the first choice of the insect and the time spent in each arm over a defined period (e.g., 10 minutes).

- Use a new insect for each replicate to ensure independence.

- Randomize the position of the stimulus and control arms between trials to avoid positional bias.

4. Data Analysis:

Analyze the choice data using a chi-square test to determine if there is a significant preference for the stimulus over the control.

Analyze the time spent in each arm using a t-test or a non-parametric equivalent.

Y-Tube Olfactometer Setup Signaling Pathway

The perception of this compound by an insect begins with its interaction with Odorant Binding Proteins (OBPs) in the sensillar lymph of the antenna. These proteins transport the hydrophobic odorant molecule to the Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of this compound to a specific OR triggers a conformational change, initiating an intracellular signaling cascade. This typically involves a G-protein coupled pathway, leading to the opening of ion channels and the depolarization of the ORN. This electrical signal is then transmitted as a series of action potentials along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Conclusion and Future Directions

This compound shows considerable promise as a semiochemical for manipulating the behavior of pest insects, particularly the Oriental Fruit Fly, Bactrocera dorsalis. While preliminary evidence from related compounds is strong, further research is required to fully elucidate its role and efficacy. Future work should focus on obtaining specific quantitative EAG and behavioral data for this compound across a range of concentrations. Furthermore, identifying the specific olfactory receptors in B. dorsalis that respond to this compound could pave the way for the development of highly selective and effective attractants for use in integrated pest management programs. The synthesis of analogs of this compound could also lead to the discovery of even more potent semiochemicals for insect control.

Unveiling the Biological Profile of 2-Phenylethyl Nonanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl nonanoate, a fatty acid ester, is a molecule with documented roles in chemical ecology and potential applications in the realm of antimicrobial agents. While its pharmacological profile in the context of drug development is not extensively characterized in publicly available scientific literature, this technical guide synthesizes the current understanding of its biological activities. This document outlines its known functions, draws inferences from structurally related compounds, and provides a foundational understanding for future research endeavors.

Known Biological Activities

The primary biological activities reported for 2-phenylethyl nonanoate are as a semiochemical in insects and, by extension from its constituent parts and related molecules, potential antimicrobial properties.

Semiochemical Activity

2-Phenylethyl nonanoate has been identified as a semiochemical, a chemical substance that carries a message, for certain insect species. Specifically, it is listed as a pheromone for ants of the species Camponotus arminius and Crematogaster clarithorax[1]. In this context, it plays a crucial role in the chemical communication system of these insects[1].

Antimicrobial Potential

While direct studies on the antimicrobial activity of 2-phenylethyl nonanoate are scarce, evidence from its parent alcohol, 2-phenylethanol, and other related phenethyl esters suggests a potential for such activity. 2-phenylethanol is a well-documented bacteriostatic and bactericidal agent that can inhibit the growth of various bacteria and fungi[2][3][4][5][6][7][8].

The primary mechanism of action for 2-phenylethanol's antimicrobial effects is the disruption of cell membrane integrity[2][3][4][8]. It is believed to partition into the lipid bilayer of microbial cell membranes, leading to increased membrane fluidity, leakage of intracellular components such as potassium ions, and ultimately, cell death[2][3][8]. Fatty acid esters of 2-phenylethanol may exhibit similar properties, with the fatty acid chain length potentially influencing the potency and spectrum of activity.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data, such as IC50 or EC50 values, for the biological activity of 2-phenylethyl nonanoate in pharmacological or antimicrobial assays. For the parent compound, 2-phenylethanol, one study reported an EC50 value of 0.328 mg/mL for the inhibition of mycelial growth of the fungus Fusarium graminearum[4]. Another study on the antibacterial activity of 2-phenylethanol found it to be bactericidal in the concentration range of 90 to 180 mM against both Gram-negative and Gram-positive bacteria[8].

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of 2-phenylethyl nonanoate are not available in the current body of scientific literature. However, based on the activities of related compounds, the following standard assays could be employed for its characterization.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of 2-phenylethyl nonanoate against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a McFarland standard (e.g., 0.5) to achieve a defined cell density.

-

Preparation of Test Compound: A stock solution of 2-phenylethyl nonanoate is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in medium without the compound) and negative (medium only) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: Aliquots from the wells showing no visible growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Membrane Integrity Assay

Objective: To assess the ability of 2-phenylethyl nonanoate to disrupt the cell membrane of microorganisms.

Methodology: Propidium Iodide Staining and Flow Cytometry

-

Cell Culture and Treatment: A suspension of microbial cells is treated with various concentrations of 2-phenylethyl nonanoate for a defined period.

-

Staining: The cells are then stained with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of PI-positive cells (i.e., cells with damaged membranes) is quantified for each treatment condition. An increase in the PI-positive population indicates a loss of membrane integrity.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding the interaction of 2-phenylethyl nonanoate with specific signaling pathways in mammalian cells. The primary hypothesized mechanism of its biological activity, based on related compounds, is the disruption of microbial cell membranes.

Below is a conceptual diagram illustrating this proposed mechanism.

Caption: Proposed mechanism of antimicrobial action for 2-phenylethyl nonanoate.

Conclusion

2-Phenylethyl nonanoate is a molecule with established semiochemical functions in insects. While its potential as an antimicrobial agent is suggested by the activity of its parent alcohol, 2-phenylethanol, direct evidence and detailed characterization are currently lacking. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. Future investigations should focus on systematically evaluating its antimicrobial spectrum, elucidating its precise mechanism of action, and assessing its toxicological profile to determine its potential for therapeutic or other applications. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

- 1. Semiochemical compound: 2-Phenylethyl nonanoate | C17H26O2 [pherobase.com]

- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Phenethyl Nonanoate in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide delves into the scientific literature to provide a comprehensive overview of phenethyl nonanoate's discovery and history within the field of chemical ecology. It addresses conflicting reports, details generalized experimental methodologies for the identification and behavioral analysis of insect semiochemicals, and proposes a plausible biosynthetic pathway.

Discovery and Reported Presence in Social Insects

This compound, also known as 2-phenylethyl nonanoate, has been cataloged as a semiochemical, specifically a pheromone, in the chemical communication systems of two ant species: Camponotus arminius and Crematogaster clarithorax. However, a thorough review of the primary literature reveals significant discrepancies and a lack of accessible detailed information, which this guide aims to clarify.

1.1. Camponotus arminius

A notable conflict exists between the information available in chemical ecology databases and the peer-reviewed literature regarding the presence of this compound in Camponotus arminius. While some databases list this compound as a semiochemical for this species, the primary research publication on the volatile gland secretions of C. arminius does not report its presence.

A key study by Brand et al. (1999) analyzed the chemical composition of the mandibular, postpharyngeal, and Dufour's glands of Camponotus arminius workers.[1] The researchers identified a range of volatile chemicals, but this compound was not among them. The primary components of the Dufour's gland were identified as n-undecane, n-tridecane, and two terpenoid compounds, geranyllinalool and likely geranylfarnesol.[1]

1.2. Crematogaster clarithorax

The Pherobase, a comprehensive database of pheromones and semiochemicals, attributes the identification of this compound in Crematogaster clarithorax to a 1975 publication by H.A. Lloyd in Insect Biochemistry. At the time of this guide's compilation, the full text of this article was not readily accessible, preventing a detailed analysis of the original findings, including the compound's concentration, behavioral effects, and the experimental methods used for its discovery. Further research is required to locate and analyze this foundational study to substantiate the role of this compound in this species.

Quantitative Data from Glandular Secretion Analysis

The following table summarizes the quantitative data on the chemical composition of the Dufour's gland of Camponotus arminius, as reported by Brand et al. (1999). It is important to reiterate that this compound was not detected in this study. This table is provided to illustrate the typical data generated from such analyses and to highlight the discrepancy in the literature.

| Compound | Retention Time (min) | Relative Abundance (%) | Identification Method |

| n-Undecane | 10.2 | Major | GC-MS, Standard |

| n-Tridecane | 14.5 | Major | GC-MS, Standard |

| Geranyllinalool | 21.8 | Minor | GC-MS |

| Geranylfarnesol (probable) | 24.1 | Minor | GC-MS |

Data summarized from Brand et al. (1999).

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of insect glandular secretions and the assessment of their behavioral activity. These methodologies are standard in the field of chemical ecology and would be applicable to the study of this compound.

3.1. Chemical Analysis of Glandular Secretions

The primary method for identifying volatile and semi-volatile compounds in insect exocrine glands is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

-

Gland Dissection and Extraction:

-

Worker ants are cold-anesthetized.

-

The Dufour's gland is dissected under a stereomicroscope in a saline solution.

-

The excised gland is placed in a microvial containing a suitable solvent, typically hexane or pentane, to extract the chemical constituents.

-

-

GC-MS Analysis:

-

A small aliquot of the extract is injected into a gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The column separates the compounds based on their volatility and interaction with the stationary phase.

-

The separated compounds then enter a mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library and known standards.

-

3.2. Behavioral Bioassays

To determine the behavioral function of a semiochemical, olfactometer bioassays are commonly employed. These experiments assess the response of an insect to an odor source in a controlled environment.

-

Olfactometer Setup:

-

A multi-arm olfactometer is typically used, with a central chamber from which several arms radiate.

-

Purified air is pushed through each arm.

-

A test substance (e.g., a synthetic version of the putative pheromone) is introduced into the airflow of one or more arms, while other arms serve as controls (e.g., solvent only).

-

-

Experimental Procedure:

-

Individual ants are introduced into the central chamber and allowed to acclimatize.

-

The ant's movement is tracked, and the time spent in each arm and the number of entries into each arm are recorded.

-

A statistically significant preference for the arm containing the test substance compared to the control arms indicates an attractive or arrestant effect.

-

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in insects has not been elucidated, a plausible pathway can be proposed based on known insect biochemistry, particularly the biosynthesis of fatty acid-derived esters in the Dufour's gland of other Hymenoptera.

The biosynthesis is likely to involve the convergence of two pathways: the shikimate pathway for the synthesis of the aromatic precursor (phenylethanol) and the fatty acid synthesis pathway for the production of the nonanoyl-CoA.

-

Phenylethanol Formation: Insects are generally unable to synthesize aromatic rings de novo and typically acquire aromatic compounds from their diet or from symbiotic microorganisms. Phenylalanine, an essential amino acid, would be the likely precursor to 2-phenylethanol. This conversion can occur through a series of enzymatic steps.

-

Nonanoyl-CoA Formation: Nonanoyl-CoA would be produced via the standard fatty acid synthesis pathway, followed by chain-shortening modifications to achieve the C9 length.

-

Esterification: Finally, an acyltransferase enzyme would catalyze the esterification of 2-phenylethanol with nonanoyl-CoA to produce this compound.

Conclusion and Future Directions

The role of this compound in the chemical ecology of Camponotus arminius and Crematogaster clarithorax remains an open question. The conflicting reports for C. arminius highlight the importance of consulting primary literature and the need for further studies to confirm the presence and behavioral activity of this compound. For C. clarithorax, accessing and re-evaluating the original 1975 study is critical.

Future research should focus on:

-

Re-analyzing the Dufour's gland secretions of C. arminius from different geographical locations to rule out population-level variations in chemical profiles.

-

Conducting behavioral bioassays with synthetic this compound on both C. arminius and C. clarithorax to definitively determine its function, if any.

-

Investigating the biosynthesis of this compound in insects, should its presence be confirmed, to provide insights into the evolution of chemical communication and for potential applications in pest management and drug development.

This guide underscores the dynamic nature of scientific knowledge and the necessity for continuous, critical evaluation of available data. The case of this compound serves as a compelling example of the need for rigorous, evidence-based research in the fascinating field of chemical ecology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical Components of Dufour’s and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Components of Dufour's and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Sourcing of Phenethyl Nonanoate for Research and Development

Introduction

Phenethyl nonanoate (CAS No. 57943-67-6), also known as 2-phenylethyl nonanoate, is an ester recognized for its characteristic fruity, rose, and waxy aroma.[1][2] It finds application in the flavor and fragrance industries and is a subject of interest for researchers in fields requiring high-purity organic compounds. This guide provides an in-depth overview of the commercial availability of this compound, profiles of key suppliers, and technical data relevant to its procurement and quality assessment for scientific applications.

Commercial Availability and Key Suppliers

This compound is available for purchase from a range of chemical suppliers who specialize in aroma chemicals, research-grade compounds, and building blocks for chemical synthesis. The primary suppliers are located in the United States and China.[3] For researchers and drug development professionals, sourcing is typically for experimental and research purposes only.[2]

Prominent suppliers identified in the market include:

-

BOC Sciences: A supplier of a wide array of research chemicals, biochemicals, and building blocks. They offer this compound and provide custom synthesis services for compounds not readily in stock.[2][4]

-

Inoue Perfumery: A supplier specializing in perfumery materials, listing this compound among their product offerings.[2]

While some major chemical suppliers like Sigma-Aldrich offer structurally similar compounds such as Phenethyl octanoate and Phenethyl hexanoate, their catalogs should be directly consulted for the current availability of this compound.

Table 1: Supplier Information for this compound

| Supplier | Headquarters Location | Noted Specializations | Website/Contact Information |

| BOC Sciences | USA | Research chemicals, custom synthesis, analytical services[2] | Available through their corporate website. |

| Inoue Perfumery | Not specified | Perfumery and aroma chemicals. | Available through their corporate website. |

Technical Specifications and Physical Properties

Ensuring the quality and purity of chemical standards is paramount in research and development. This compound should be sourced with a certificate of analysis (CoA) detailing its purity and the analytical methods used for its determination. While purity levels may vary by supplier and grade, a typical assay for a research-grade compound would be expected to be ≥95%.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57943-67-6 | [3][5] |

| Molecular Formula | C17H26O2 | [3][5] |

| Molecular Weight | 262.39 g/mol | [3][5] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Boiling Point | 352.9 ± 11.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 0.956 ± 0.06 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 0.000037 mmHg @ 25.00 °C (estimated) | [2] |

| logP (o/w) | 5.865 (estimated) | [2][3] |

| Solubility | Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25 °C estimated) | [2] |

Experimental Protocols: Quality Assessment

The identity and purity of this compound are critical for its use in scientific research. The most common and definitive analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the compound from any volatile impurities and provides a mass spectrum that can confirm its molecular structure.

Detailed Methodology for GC-MS Analysis of this compound

This protocol outlines a general procedure for the quality assessment of a received lot of this compound.

1. Objective: To confirm the identity and determine the purity of a this compound sample.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

3. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for purity assessment and a Mass Spectrometer (MS) for identity confirmation.

-

Capillary Column: A non-polar column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of ester.

4. Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a known volume of solvent (e.g., 10 mL) in a volumetric flask.

-

From the stock solution, prepare a dilute working solution (e.g., 100 µg/mL) suitable for GC-MS analysis.

5. GC-MS Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

6. Data Analysis:

-

Purity Determination: The purity of the sample is determined by the relative peak area of the this compound peak in the GC-FID chromatogram. The area percentage of the main peak corresponds to the purity of the sample.

-

Identity Confirmation: The mass spectrum of the main peak is compared with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with previously acquired data. The fragmentation pattern should be consistent with the structure of this compound.[5]

Visualizations

Supply Chain and Procurement Workflow

The following diagram illustrates the typical supply chain for obtaining a research-grade chemical like this compound, from the initial manufacturing stage to its final use in a research laboratory.

Caption: Supply chain for this compound from manufacturer to researcher.

Experimental Workflow for Quality Control

This diagram outlines the logical steps for the quality control (QC) analysis of a newly acquired sample of this compound using GC-MS.

Caption: GC-MS workflow for the quality control of this compound.

References

- 1. ethyl nonanoate, 123-29-5 [thegoodscentscompany.com]

- 2. This compound, 57943-67-6 [thegoodscentscompany.com]

- 3. 57943-67-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. allyl nonanoate, 7493-72-3 [thegoodscentscompany.com]

- 5. This compound | C17H26O2 | CID 93896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenethyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of phenethyl nonanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the lipase-catalyzed esterification of phenethyl alcohol and nonanoic acid. This environmentally friendly method offers high selectivity and operates under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis.

Introduction

This compound is an ester known for its characteristic fruity and floral aroma. Its synthesis via enzymatic catalysis, particularly using lipases, aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents. Lipases are highly efficient biocatalysts that can selectively catalyze esterification reactions with high yields. This document outlines the materials, experimental setup, and analytical methods for the successful synthesis and characterization of this compound.

Data Presentation

While a specific study detailing the optimization of this compound synthesis was not identified in the literature, the following table provides a summary of typical reaction conditions for the synthesis of analogous phenethyl esters (phenethyl octanoate, acetate, and formate) using lipase. These parameters serve as a strong starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Phenethyl Esters

| Parameter | Phenethyl Octanoate Synthesis[1] | Phenethyl Acetate Synthesis[2] | Phenethyl Formate Synthesis |

| Lipase | Lipozyme® RM IM | Novozym 435 | Novozym 435 |

| Acyl Donor | Octanoic Acid / Glyceryl Trioctanoate | Acetic Anhydride / Vinyl Acetate | Formic Acid |

| Solvent | Hexane / Solvent-free | Not specified | 1,2-dichloroethane |

| Substrate Molar Ratio (Alcohol:Acyl Donor) | 3:1 (with glyceryl trioctanoate) | Not specified | 5:1 |

| Enzyme Concentration | 7% (w/w of substrates) | Not specified | 15 g/L |

| Temperature | 30 °C | Not specified | 40 °C[3] |

| Reaction Time | 120 minutes[1] | Not specified | Not specified |

| Conversion/Yield | 80% conversion[1] | >98% conversion[2] | ~74% conversion[3] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Materials and Equipment

-

Enzyme: Immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin).

-

Substrates:

-

Phenethyl alcohol (≥99%)

-

Nonanoic acid (≥98%)

-

-

Solvent (optional): n-hexane, heptane, or solvent-free system.

-

Molecular Sieves: 3 Å, activated.

-

Reaction Vessel: Screw-capped flasks or vials.

-

Incubator Shaker: With temperature and agitation control.

-

Analytical Equipment:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5MS).

-

-

Purification Equipment:

-

Silica gel for column chromatography.

-

Rotary evaporator.

-

Protocol for Enzymatic Synthesis

-

Preparation of Reactants:

-

In a screw-capped flask, combine phenethyl alcohol and nonanoic acid. A molar ratio of 1:1.2 (phenethyl alcohol:nonanoic acid) is a good starting point to favor the forward reaction.

-

If using a solvent, add n-hexane or another suitable non-polar solvent. A solvent-free system is often preferred for green chemistry considerations.

-

-

Enzyme and Water Removal:

-

Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

-

Add activated molecular sieves (approximately 10% w/v) to remove the water produced during the esterification, which helps to shift the reaction equilibrium towards product formation.

-

-

Reaction Incubation:

-

Securely cap the flask and place it in an incubator shaker.

-

Incubate the reaction at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 150-200 rpm).

-

-

Monitoring the Reaction:

-

Periodically (e.g., every 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

-

Filter the aliquot to remove the immobilized enzyme.

-

Dilute the sample with a suitable solvent (e.g., hexane) and analyze by GC-FID or GC-MS to determine the conversion of the limiting reactant (phenethyl alcohol).

-

-

Reaction Termination and Enzyme Recovery:

-

Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering off the immobilized enzyme.

-

The recovered lipase can be washed with a solvent (e.g., hexane), dried, and potentially reused in subsequent batches.

-

-

Product Purification:

-

Remove the solvent (if used) from the reaction mixture using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the this compound.

-

-

Product Characterization:

-

Confirm the identity and purity of the synthesized this compound using GC-MS and compare the mass spectrum with a reference standard or library data.

-

Visualizations

Signaling Pathway: Lipase-Catalyzed Esterification

The following diagram illustrates the general mechanism of lipase-catalyzed esterification, which proceeds via a Ping-Pong Bi-Bi mechanism.

Caption: General mechanism of lipase-catalyzed esterification.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 2-Phenylethyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-phenylethyl nonanoate, a fragrance and flavor agent, through common chemical and enzymatic methods. The protocols are intended for use by trained professionals in a laboratory setting.

Introduction

2-Phenylethyl nonanoate is an ester known for its fruity, wine-like, and rosy aroma, making it a valuable compound in the fragrance, food, and cosmetic industries. Its synthesis can be achieved through various methods, including classical acid-catalyzed esterification, modern coupling reactions, and enzymatic catalysis. This document outlines protocols for three common synthesis routes: Fischer Esterification, Steglich Esterification, and enzymatic synthesis using an immobilized lipase.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of 2-phenylethyl nonanoate. This allows for a direct comparison of the efficiency and conditions of each method.

| Parameter | Fischer Esterification | Steglich Esterification | Enzymatic Synthesis (Lipase-Catalyzed) |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Immobilized Lipase (e.g., Novozym® 435) |

| Reactants | 2-Phenylethanol, Nonanoic Acid | 2-Phenylethanol, Nonanoic Acid | 2-Phenylethanol, Nonanoic Acid or a nonanoate ester for transesterification |

| Solvent | Toluene or Hexane (to facilitate water removal) | Dichloromethane (DCM) or other aprotic solvents | Solvent-free or non-polar organic solvent (e.g., Hexane) |

| Temperature | Reflux (typically 60-110 °C) | Room Temperature (0 °C to 25 °C) | 30-60 °C |

| Reaction Time | 1-10 hours | 3-12 hours | 2-24 hours |

| Typical Yield | 65-97% (dependent on water removal) | >90% | 80-99% |

| Key Considerations | Equilibrium reaction, requires removal of water to drive to completion. Harsh acidic conditions. | Mild reaction conditions. Formation of dicyclohexylurea (DCU) byproduct which needs to be removed. | High selectivity, mild conditions, "green" approach. Enzyme cost and stability can be a factor. |

Experimental Protocols

Fischer Esterification

This method involves the direct acid-catalyzed esterification of 2-phenylethanol with nonanoic acid.

Materials:

-

2-Phenylethanol

-

Nonanoic Acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or molecular sieves

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenylethanol (1.0 eq), nonanoic acid (1.1 eq), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-phenylethyl nonanoate.

Steglich Esterification

This method utilizes a coupling agent (DCC) and a catalyst (DMAP) to form the ester under mild conditions.

Materials:

-

2-Phenylethanol

-

Nonanoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve nonanoic acid (1.0 eq), 2-phenylethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-phenylethyl nonanoate.[1][2]

Enzymatic Synthesis using Immobilized Lipase

This protocol describes the synthesis of 2-phenylethyl nonanoate using an immobilized lipase, such as Novozym® 435, which allows for easy catalyst recovery and reuse.

Materials:

-

2-Phenylethanol

-

Nonanoic Acid

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

-

Hexane (or solvent-free)

-

Shaking incubator or stirred reactor

-

Filter

Procedure:

-

In a suitable reaction vessel, combine 2-phenylethanol (1.0 eq) and nonanoic acid (1.0 eq). The reaction can be run solvent-free or in a non-polar solvent like hexane.

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking or stirring for 2-24 hours.

-

Monitor the conversion of the starting materials to the ester product by gas chromatography (GC) or TLC.

-

Upon completion, the immobilized enzyme can be recovered by simple filtration and washed with solvent for reuse.

-

The reaction mixture (filtrate) is then purified. This may involve washing with a dilute base to remove any unreacted acid, followed by solvent evaporation.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification of 2-Phenylethyl Nonanoate

Caption: General workflow for the synthesis and purification of 2-phenylethyl nonanoate.

Reaction Scheme: Fischer Esterification

Caption: Reaction scheme for the acid-catalyzed Fischer Esterification.

Reaction Scheme: Steglich Esterification

Caption: Reaction scheme for the Steglich Esterification using DCC and DMAP.

Purification and Characterization

Purification: The primary method for purifying 2-phenylethyl nonanoate is column chromatography on silica gel.[3][4][5] A typical eluent system is a gradient of ethyl acetate in hexane. The progress of the separation can be monitored by TLC. For larger scale purifications, vacuum distillation can also be employed.

Characterization: The structure and purity of the synthesized 2-phenylethyl nonanoate can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons of the phenyl group, the methylene protons of the ethyl group, and the aliphatic protons of the nonanoate chain.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of both the alcohol and acid moieties.[6][7]

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1730-1750 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[8]

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

-

DCC is a potent allergen and should be handled with extreme caution.

-

Concentrated acids are corrosive and should be handled with appropriate care.

Disclaimer: These protocols are intended for guidance and should be adapted by experienced chemists to suit their specific laboratory conditions and scale. All reactions should be performed with appropriate safety precautions.

References

- 1. rsc.org [rsc.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenethyl nonanoate | C17H26O2 | CID 93896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analysis of Phenethyl Nonanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of phenethyl nonanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fragrance ingredient and potential volatile biomarker, can be reliably analyzed using the methods outlined below. This document includes sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

This compound (C17H26O2) is an ester known for its fruity and floral aroma, leading to its use in the fragrance industry.[1] Beyond its application in consumer products, the analysis of volatile organic compounds (VOCs) like this compound is of growing interest in pharmaceutical and biomedical research for applications such as impurity profiling and biomarker discovery. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of such compounds. This protocol details a standardized method for the analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and will depend on the sample matrix. For analysis of this compound as a raw material or in a simple solvent matrix, a direct injection following dilution is typically sufficient.

Materials:

-

This compound standard

-

Methanol (or other suitable solvent like ethyl acetate), LC-MS grade

-

Volumetric flasks

-

Micropipettes

-

GC vials with caps

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation:

-